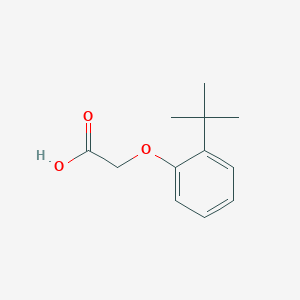

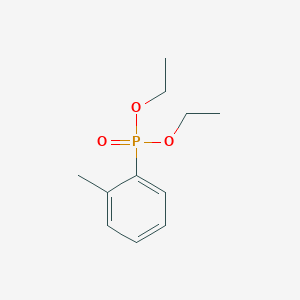

Phosphonic acid, tolyl-, diethyl ester

货号 B103184

CAS 编号:

15286-11-0

分子量: 228.22 g/mol

InChI 键: XKEVSSUXQVVUNO-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

通常有库存

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

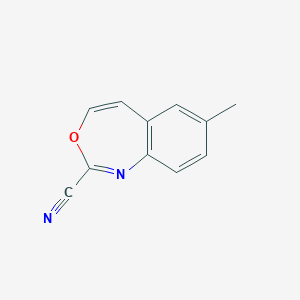

“Phosphonic acid, tolyl-, diethyl ester” is a type of phosphonate ester. Phosphonate esters are organophosphorus compounds that contain a diester derivative of phosphonic acid, with the general structure ROP(=O)OR’ (R,R’ = organyl group) . They are four-coordinate compounds and contain a characteristic H–P=O structural motif, which governs their unique chemical properties .

Synthesis Analysis

The synthesis of phosphonate esters like “Phosphonic acid, tolyl-, diethyl ester” involves several steps. Depending on the conditions and type of the reagents used, the reactions of H-phosphonate esters may involve heterolytic breaking of the P–H bond which is instrumental for the formation of P–C, P–B, P–Cl, P–Br, P–I, P–metal bonds, etc . Other reactions may involve P–O bond cleavage (as in hydrolysis, alcoholysis or transesterification, aminolysis, sulfhydrolysis, etc.) , or O–C bond scission, e.g., dealkylation .Molecular Structure Analysis

The molecular structure of “Phosphonic acid, tolyl-, diethyl ester” is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number and/or the molecular and structural formulas .Chemical Reactions Analysis

The reactions of phosphonate esters like “Phosphonic acid, tolyl-, diethyl ester” can involve several processes. These include heterolytic breaking of the P–H bond, P–O bond cleavage, and O–C bond scission . In addition to these processes, homolytic bond breaking may generate reactive free radical species .属性

IUPAC Name |

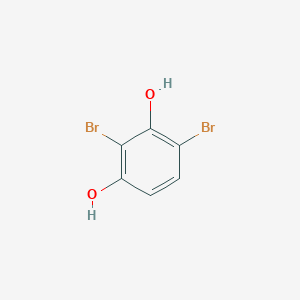

1-diethoxyphosphoryl-2-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O3P/c1-4-13-15(12,14-5-2)11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEVSSUXQVVUNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=CC=C1C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182809 |

Source

|

| Record name | Phosphonic acid, tolyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphonic acid, tolyl-, diethyl ester | |

CAS RN |

28652-46-2 |

Source

|

| Record name | Phosphonic acid, tolyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028652462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, tolyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

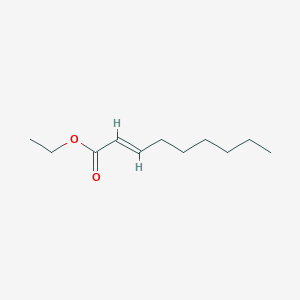

2-Nonenoic acid, ethyl ester

17463-01-3

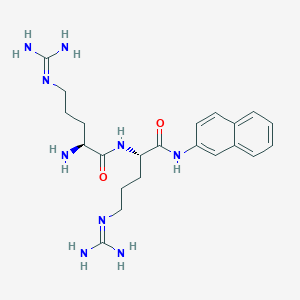

Arginylarginine 2-naphthylamide

15483-59-7

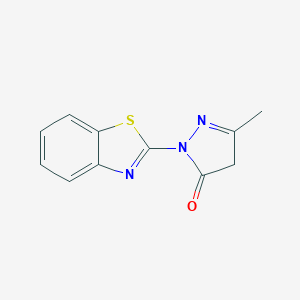

2,4-Dibromobenzene-1,3-diol

18011-67-1

![2-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B103111.png)

![1,3-Diazabicyclo[3.1.0]hexane](/img/structure/B103113.png)